1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione
Übersicht
Beschreibung
1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione is a chemical compound with the molecular formula C15H12N2S . It is also known by its synonyms KRM-III, 1,3-Dihydro-1,4-diphenyl-2H-imidazole-2-thione, and 1,4-diphenyl-2,3-dihydro-1H-imidazole-2-thione .
Synthesis Analysis
The synthesis of 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione and its derivatives has been reported in the literature . The synthesis process involves the use of catalysts and specific conditions to achieve the desired product .Molecular Structure Analysis
The molecular structure of 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione consists of a five-membered imidazole ring attached to two phenyl rings . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The compound has a molecular weight of 252.3 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione include a molecular weight of 252.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The compound also has an exact mass and monoisotopic mass of 252.07211956 g/mol, and a topological polar surface area of 47.4 Ų .Wissenschaftliche Forschungsanwendungen
Inhibition of T-Cell Proliferation
KRM-III has been found to inhibit T-cell antigen receptor- and phorbol myristate acetate/ionomycin-induced activation of nuclear factor of activated T cells (NFAT) and T-cell proliferation . This suggests that KRM-III could be a potential lead compound for the treatment of T-cell-driven autoimmune diseases .
Reduction of Clinical Severity in Autoimmune Encephalomyelitis
In the murine experimental autoimmune encephalomyelitis (EAE) model, oral administration of KRM-III significantly attenuated the severity of disease when given before or after disease onset . This indicates that KRM-III could be used in the treatment of autoimmune diseases like multiple sclerosis .
Analgesic Properties
KRM-III has displayed a high degree of analgesic activity in a broad range of preclinical studies . It preferentially bound to certain subtypes of GABAA receptors and boosted the ability of GABA to inhibit pain sensory neurons in the spinal dorsal root ganglia .
Antiseizure Efficacy
KRM-III has been reported to have antiseizure efficacy . This suggests that it could be used in the treatment of neurological disorders like epilepsy .
Antitremor Effects
KRM-III has also been reported to have antitremor effects . This indicates that it could be used in the treatment of movement disorders like Parkinson’s disease .
Antibacterial Properties
The derivatives of 1, 3-diazole, which includes KRM-III, show different biological activities such as antibacterial . This suggests that KRM-III could be used in the treatment of bacterial infections .
Antimycobacterial Properties
The derivatives of 1, 3-diazole, which includes KRM-III, also show antimycobacterial activities . This indicates that KRM-III could be used in the treatment of mycobacterial infections like tuberculosis .
Anti-inflammatory Properties
The derivatives of 1, 3-diazole, which includes KRM-III, show anti-inflammatory activities . This suggests that KRM-III could be used in the treatment of inflammatory conditions .
Eigenschaften
IUPAC Name |
3,5-diphenyl-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAQVKXZJFMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353087 | |
Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
CAS RN |
79220-94-3 | |
Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KRM-III | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.